(+)-Osbeckic acid
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Overview
Description
(+)-Osbeckic acid is a naturally occurring compound known for its unique chemical properties and potential applications in various scientific fields. It is a type of phenolic acid, which means it contains a phenol moiety with a carboxylic acid group. Phenolic acids are known for their antioxidant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Osbeckic acid can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can then be acidified to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using primary alcohols or aldehydes. The use of Grignard reagents is also common in industrial settings due to the efficiency and scalability of the reaction .
Chemical Reactions Analysis
Types of Reactions
(+)-Osbeckic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Esterification: Reacting with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Esterification Conditions: Acidic conditions with catalysts like sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Esterification: Esters.
Scientific Research Applications
(+)-Osbeckic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its antimicrobial and anti-inflammatory effects, making it a potential candidate for drug development.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (+)-Osbeckic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes
Comparison with Similar Compounds
(+)-Osbeckic acid can be compared with other phenolic acids, such as:
Gallic Acid: Known for its strong antioxidant properties.
Caffeic Acid: Exhibits anti-inflammatory and antimicrobial activities.
Ferulic Acid: Used in the food and cosmetic industries for its antioxidant properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H6O6 |
---|---|
Molecular Weight |
186.12 g/mol |
IUPAC Name |
5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
UAFTYLJFMASQBP-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC(=C1)C(=O)O)[C@@H](C(=O)O)O |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C(C(=O)O)O |
Origin of Product |
United States |
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